molecular formula C12H10O5 B6239862 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde CAS No. 114992-34-6

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde

Cat. No. B6239862
M. Wt: 234.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde (HMMOC) is a compound that has been studied for its potential medicinal applications in recent years. HMMOC is a natural product found in several plant species and has been used in traditional Chinese medicine for centuries. It has demonstrated a wide range of biological activities such as anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer effects. The mechanism of action of HMMOC is still not completely understood, however, its biochemical and physiological effects have been studied and its potential applications in laboratory experiments have been explored.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde involves the condensation of 2-hydroxyacetophenone with 3-methyl-4-hydroxybenzaldehyde, followed by oxidation and methylation reactions.

Starting Materials
2-hydroxyacetophenone, 3-methyl-4-hydroxybenzaldehyde, Sodium hydroxide, Sodium hypochlorite, Methanol, Hydrochloric acid, Sodium chloride, Wate

Reaction
Step 1: Condensation of 2-hydroxyacetophenone with 3-methyl-4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde., Step 2: Oxidation of the above product with sodium hypochlorite in the presence of hydrochloric acid to form 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carboxylic acid., Step 3: Methylation of the above product with methanol in the presence of hydrochloric acid and sodium chloride to form 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde.

Scientific Research Applications

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has been shown to possess anti-bacterial activity and has been explored for its potential to be used in cancer therapy. It has also been studied for its potential applications in the fields of drug delivery and gene therapy.

Mechanism Of Action

The mechanism of action of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde is still not completely understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative damage. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators. It has also been suggested that 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde may act as an anti-bacterial agent by disrupting the cell membrane of bacteria.

Biochemical And Physiological Effects

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde has been studied for its potential effects on biochemical and physiological processes. It has been shown to possess anti-inflammatory and anti-oxidative properties and to inhibit the production of pro-inflammatory mediators. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-bacterial activity and to inhibit the growth of bacteria.

Advantages And Limitations For Lab Experiments

The use of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde in laboratory experiments has several advantages. It is a natural product, so it is not associated with any toxic side effects. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde is a relatively unstable compound, so it must be stored in an airtight container at low temperatures. Additionally, its mechanism of action is still not completely understood, so further research is needed in order to fully understand its potential applications.

Future Directions

The potential applications of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde in laboratory experiments are still being explored. Future research could focus on the development of novel methods for synthesizing 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde, as well as the development of more efficient methods for delivering 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde to target tissues. Additionally, further research could be conducted to investigate the mechanism of action of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde and to explore its potential applications in drug delivery and gene therapy. Furthermore, further research could be conducted to investigate the potential of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde to be used in combination with other compounds in order to enhance its efficacy. Finally, further research could be conducted to explore the potential of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde to be used as a natural preservative.

properties

CAS RN

114992-34-6

Product Name

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde

Molecular Formula

C12H10O5

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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